2,4-Dioxo-6-[(thiophen-2-yl)carbonyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
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Overview
Description
2,4-Dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[310]hexane-1,5-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions, often using a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2,4-Dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 2,4-dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound shares a similar bicyclic structure but differs in the substituents attached to the core structure.
Sodium 2,4-dioxo-6-aryl-3-oxa-bicyclo[3.1.0]hexane-1,5-dicarboxylate: Another related compound with a different functional group arrangement.
Uniqueness
2,4-Dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1192656-21-5 |
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Molecular Formula |
C12H5N3O3S |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2,4-dioxo-6-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H5N3O3S/c13-4-11-8(7(16)6-2-1-3-19-6)12(11,5-14)10(18)15-9(11)17/h1-3,8H,(H,15,17,18) |
InChI Key |
XUHHHOSXNZNZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N |
Origin of Product |
United States |
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